molecular formula C11H14O2S B13520059 Methyl 4-(3-sulfanylpropyl)benzoate

Methyl 4-(3-sulfanylpropyl)benzoate

Cat. No.: B13520059
M. Wt: 210.29 g/mol
InChI Key: HIGOPJPUADDBSS-UHFFFAOYSA-N
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Description

Methyl 4-(3-sulfanylpropyl)benzoate is an organic compound that belongs to the ester family Esters are known for their pleasant aromas and are commonly found in various natural and synthetic products

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-(3-sulfanylpropyl)benzoate typically involves the esterification of 4-(3-sulfanylpropyl)benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is purified through distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of environmentally friendly catalysts and solvents is also emphasized to minimize the environmental impact of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides and sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst like iron (Fe) or sulfuric acid (H2SO4).

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated benzoate derivatives.

Scientific Research Applications

Methyl 4-(3-sulfanylpropyl)benzoate has found applications in various scientific research fields:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of methyl 4-(3-sulfanylpropyl)benzoate is primarily related to its ability to interact with biological molecules through its sulfanyl and ester groups. These interactions can lead to the modulation of various biochemical pathways, including enzyme inhibition and receptor binding. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may affect cellular signaling and metabolic processes.

Comparison with Similar Compounds

Methyl 4-(3-sulfanylpropyl)benzoate can be compared with other similar compounds such as:

    Methyl 4-(3-hydroxypropyl)benzoate: Similar structure but with a hydroxyl group instead of a sulfanyl group.

    Methyl 4-(3-aminopropyl)benzoate: Contains an amino group, leading to different chemical reactivity and biological activity.

    Methyl 4-(3-methylpropyl)benzoate: Features a methyl group, resulting in different physical and chemical properties.

The uniqueness of this compound lies in its sulfanyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

Molecular Formula

C11H14O2S

Molecular Weight

210.29 g/mol

IUPAC Name

methyl 4-(3-sulfanylpropyl)benzoate

InChI

InChI=1S/C11H14O2S/c1-13-11(12)10-6-4-9(5-7-10)3-2-8-14/h4-7,14H,2-3,8H2,1H3

InChI Key

HIGOPJPUADDBSS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CCCS

Origin of Product

United States

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